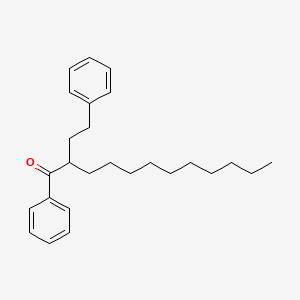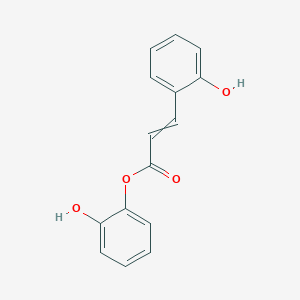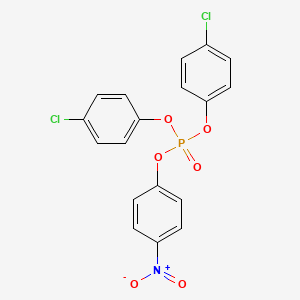![molecular formula C13H15BrO2 B15165870 Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]- CAS No. 185244-58-0](/img/structure/B15165870.png)
Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]- is an organic compound with the molecular formula C13H15BrO2 and a molecular weight of 283.165 . This compound is characterized by a benzene ring substituted with a bromine atom, a methoxy group, and a 2-methylenecyclopentyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one substituent on the benzene ring with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2), nucleophiles (e.g., NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]- exerts its effects involves interactions with molecular targets and pathways. For example, in catalytic reactions, the compound may interact with metal catalysts to
Propiedades
Número CAS |
185244-58-0 |
|---|---|
Fórmula molecular |
C13H15BrO2 |
Peso molecular |
283.16 g/mol |
Nombre IUPAC |
4-bromo-1-methoxy-2-(2-methylidenecyclopentyl)oxybenzene |
InChI |
InChI=1S/C13H15BrO2/c1-9-4-3-5-11(9)16-13-8-10(14)6-7-12(13)15-2/h6-8,11H,1,3-5H2,2H3 |
Clave InChI |
XFRREDIDDZMIRZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)OC2CCCC2=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,2-Trimethyl-1H-benzo[E]indol-6-OL](/img/structure/B15165794.png)
![2-[2-(2-Hydroxyethyl)phenoxy]benzoic acid](/img/structure/B15165797.png)
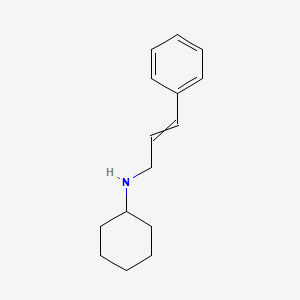
![4-[4-(4-Hydroxyphenyl)phenyl]-2-methylphenol](/img/structure/B15165827.png)

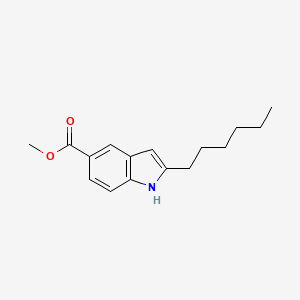
![{Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)]](/img/structure/B15165842.png)
![4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B15165853.png)
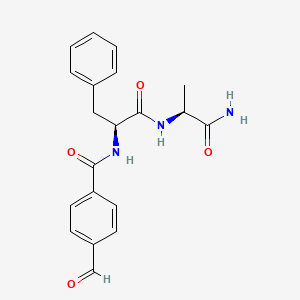
![1-(4-Methylphenyl)-2-[(3-phenylprop-2-en-1-yl)oxy]ethan-1-one](/img/structure/B15165866.png)

